molecular formula C5H13ClN2 B15333155 trans-Cyclopentane-1,3-diamine hydrochloride

trans-Cyclopentane-1,3-diamine hydrochloride

Cat. No.: B15333155
M. Wt: 136.62 g/mol
InChI Key: RDJICNCJAMXHMM-TYSVMGFPSA-N
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Description

trans-Cyclopentane-1,3-diamine hydrochloride: is a chemical compound with significant interest in various scientific fields. It is a derivative of cyclopentane, featuring two amine groups attached to the first and third carbon atoms in a trans configuration. The hydrochloride form is commonly used to enhance the compound’s stability and solubility in aqueous solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Cyclopentane-1,3-diamine involves multiple steps. One notable method includes:

Industrial Production Methods: Industrial production methods often involve similar multi-step synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced catalytic systems to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: trans-Cyclopentane-1,3-diamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The amine groups can participate in nucleophilic substitution reactions to form amides, ureas, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like acyl chlorides, isocyanates, and alkyl halides are commonly employed.

Major Products:

    Oxidation: Imines, nitriles.

    Reduction: Amines.

    Substitution: Amides, ureas, alkylated derivatives.

Scientific Research Applications

Chemistry: trans-Cyclopentane-1,3-diamine hydrochloride is used as a building block in organic synthesis, particularly in the preparation of chiral ligands and catalysts.

Biology: In biological research, it serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

Medicine: The compound is investigated for its potential therapeutic applications, including its use in the development of drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials, particularly in the synthesis of polyurethanes and other specialty polymers .

Mechanism of Action

The mechanism of action of trans-Cyclopentane-1,3-diamine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The compound’s amine groups can form hydrogen bonds or ionic interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

Uniqueness: trans-Cyclopentane-1,3-diamine hydrochloride is unique due to its specific ring structure and the positioning of the amine groups, which confer distinct chemical and biological properties. Its ability to form stable complexes and participate in diverse chemical reactions makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C5H13ClN2

Molecular Weight

136.62 g/mol

IUPAC Name

(1R,3R)-cyclopentane-1,3-diamine;hydrochloride

InChI

InChI=1S/C5H12N2.ClH/c6-4-1-2-5(7)3-4;/h4-5H,1-3,6-7H2;1H/t4-,5-;/m1./s1

InChI Key

RDJICNCJAMXHMM-TYSVMGFPSA-N

Isomeric SMILES

C1C[C@H](C[C@@H]1N)N.Cl

Canonical SMILES

C1CC(CC1N)N.Cl

Origin of Product

United States

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